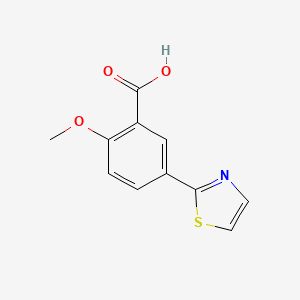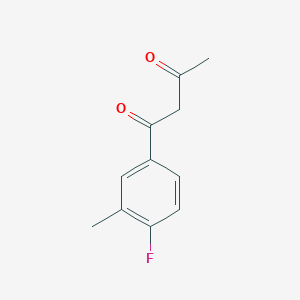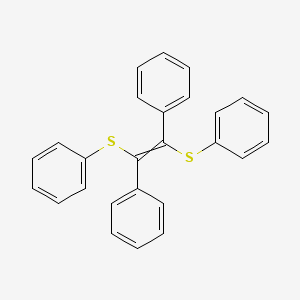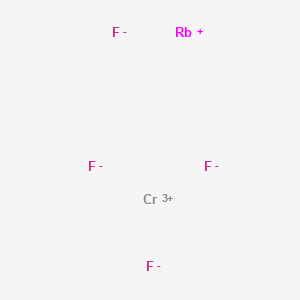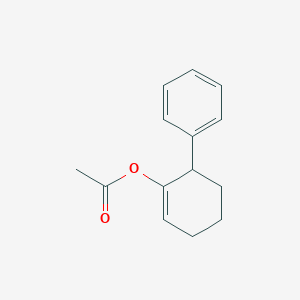
6-Phenylcyclohex-1-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylcyclohex-1-en-1-yl acetate is an organic compound with the molecular formula C14H16O2. It is a derivative of cyclohexene, where a phenyl group is attached to the first carbon of the cyclohexene ring, and an acetate group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylcyclohex-1-en-1-yl acetate typically involves the acetylation of 6-phenylcyclohex-1-en-1-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature of around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The raw materials, 6-phenylcyclohex-1-en-1-ol and acetic anhydride, are fed into the reactor continuously, and the product is collected at the outlet.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylcyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-phenylcyclohex-1-en-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetate group can yield 6-phenylcyclohex-1-en-1-ol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 6-Phenylcyclohex-1-en-1-one.
Reduction: 6-Phenylcyclohex-1-en-1-ol.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Phenylcyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 6-Phenylcyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets in biological systems. The acetate group can undergo hydrolysis to release acetic acid and 6-phenylcyclohex-1-en-1-ol, which can then interact with enzymes and receptors. The phenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylcyclohexene: Similar structure but lacks the acetate group.
6-Phenylcyclohex-1-en-1-ol: The alcohol derivative of 6-Phenylcyclohex-1-en-1-yl acetate.
6-Phenylcyclohex-1-en-1-one: The ketone derivative formed by oxidation.
Uniqueness
This compound is unique due to the presence of both the phenyl and acetate groups, which confer distinct chemical and biological properties. The acetate group makes it more reactive in substitution reactions, while the phenyl group enhances its stability and lipophilicity.
Propiedades
Número CAS |
37973-53-8 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(6-phenylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C14H16O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-4,7-8,10,13H,5-6,9H2,1H3 |
Clave InChI |
VFUNCMLSEXXHPV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CCCCC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



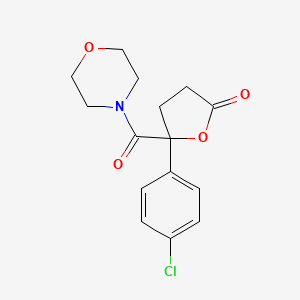
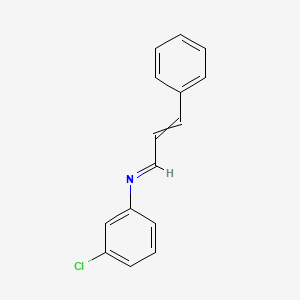

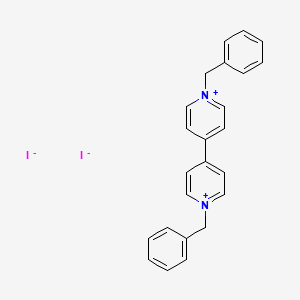
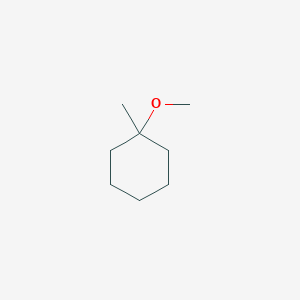
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
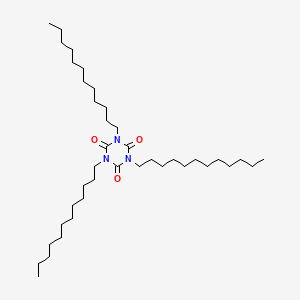
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
